Diperchloryloxymercury

Description

Properties

CAS No. |

7783-64-4 |

|---|---|

Molecular Formula |

F4Zr |

Molecular Weight |

167.22 g/mol |

IUPAC Name |

zirconium(4+);tetrafluoride |

InChI |

InChI=1S/4FH.Zr/h4*1H;/q;;;;+4/p-4 |

InChI Key |

OMQSJNWFFJOIMO-UHFFFAOYSA-J |

SMILES |

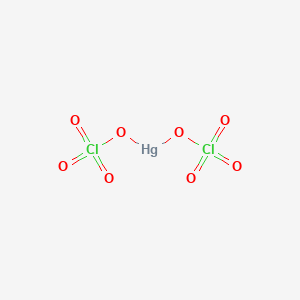

O=Cl(=O)(=O)O[Hg]OCl(=O)(=O)=O |

Canonical SMILES |

[F-].[F-].[F-].[F-].[Zr+4] |

Other CAS No. |

7616-83-3 |

physical_description |

White solid; [Hawley] White powder; [MSDSonline] |

Synonyms |

(beta-4)-zirconiumfluoride(zrf4; (T-4)-Zirconiumfluoride; Zirconium fluoride (ZrF4), (T-4)-; ZrF4; ZIRCONIUM TETRAFLUORIDE; ZIRCONIUM(IV) FLUORIDE; ZIRCONIUM FLUORIDE; ZIRCONIUM(IV) FLUORIDE, 99.9% |

Origin of Product |

United States |

Historical Context of Mercury Ii Perchlorate Research

The study of perchlorate (B79767) salts dates back to the early 19th century, with the first synthesis of potassium perchlorate attributed to Count Frederick Von Stadion in Germany in 1816. This foundational work on perchlorate anions paved the way for the eventual synthesis and characterization of numerous metallic perchlorate salts.

Specific research into mercury(II) perchlorate followed later, as part of the broader exploration of mercury chemistry. An early investigation by M. Chikashigé in 1895 detailed the formation and various hydration states of mercury(II) perchlorate, noting its significant solubility in water and deliquescent nature. The development of mercury chemistry was marked by the understanding of mercury's ability to exist in different oxidation states, leading to a wide array of compounds with unique reactivity. The convergence of these two fields—perchlorate chemistry and mercury chemistry—allowed for the synthesis and subsequent study of compounds like diperchloryloxymercury and its applications.

Significance and Scope of Diperchloryloxymercury in Chemical Science

The primary significance of diperchloryloxymercury in chemical science stems from its identity as a powerful oxidizing agent. chemimpex.comchemimpex.com This property allows it to participate in and promote a variety of redox reactions. It serves as a precursor for the synthesis of other mercury compounds and as a catalyst to enhance reaction rates and yields in organic synthesis. chemimpex.comchemimpex.comresearchgate.net

The scope of its application is diverse, spanning analytical chemistry, materials science, and complex organic synthesis. chemimpex.comchemimpex.com In analytical contexts, it is used as a reagent for the detection and quantification of other substances. chemimpex.comchemimpex.com In synthetic chemistry, it facilitates the creation of complex molecules that are crucial in fields like pharmaceuticals. chemimpex.com Researchers also employ mercury(II) perchlorate (B79767) in coordination chemistry to study the structural and bonding properties of metal complexes. slu.seacs.org

Overview of Major Research Domains for Mercury Ii Perchlorate Compounds

Direct Synthesis Approaches for Mercury(II) Perchlorate

The direct synthesis of mercury(II) perchlorate typically involves the reaction of a mercury(II) source with perchloric acid, followed by purification steps.

A common and direct method for preparing mercury(II) perchlorate involves the reaction of mercuric oxide (HgO) with perchloric acid (HClO₄). nanobioletters.comoup.com The neutralization reaction is typically carried out by treating mercuric oxide with a 60% aqueous solution of perchloric acid. nanobioletters.comchemicalbook.com This process can be conducted by heating the mixture to between 40 and 60 °C for a short duration of 1 to 5 minutes to yield the hydrated form of the salt, mercury(II) perchlorate trihydrate (Hg(ClO₄)₂·3H₂O). chemicalbook.com An alternative approach involves conducting the reaction at room temperature. oup.com In some procedures, after the initial reaction, a yellow solid may precipitate, which is then removed, and the supernatant containing the desired product is collected. oup.com

Table 1: Synthesis Parameters for Mercury(II) Perchlorate from Mercuric Oxide

| Reactants | Reagent Concentration | Temperature | Duration | Product |

| Mercuric Oxide (HgO), Perchloric Acid (HClO₄) | 60% aq. HClO₄ | 40-60 °C | 1-5 min | Mercury(II) Perchlorate Trihydrate |

| Mercuric Oxide (HgO), Perchloric Acid (HClO₄) | 60% aq. HClO₄ | Room Temperature | Not Specified | Aqueous Mercury(II) Perchlorate |

Following the initial synthesis, recrystallization is a crucial step to purify the mercury(II) perchlorate. nanobioletters.com The hydrated salt, often mercury(II) perchlorate trihydrate, is obtained through this process. nanobioletters.com The compound is known to form various hydrates, with the tetrahydrate and dihydrate also being reported. sciencemadness.org Mercurous perchlorate, for instance, forms a tetrahydrate that can be converted to the dihydrate upon heating. sciencemadness.org For mercury(II) perchlorate, the trihydrate is a common form, appearing as a white crystalline powder. chemicalbook.com The control of hydration is important as dehydration of lower hydrates can lead to explosive decomposition. chemicalbook.com

Synthesis of Coordination Complexes Involving Mercury(II) Perchlorate

Mercury(II) perchlorate is a versatile starting material for the synthesis of a wide array of coordination complexes with various donor ligands.

Mercury(II) perchlorate reacts with tertiary phosphines and arsines to form stable coordination complexes. When mercuric perchlorate and several tertiary arsines and phosphines are reacted in a 1:3 mole ratio in refluxing ethyl alcohol, white crystalline complexes with the general formula HgL₃(ClO₄)₂ are formed. Ligands that have been successfully used in this type of reaction include phenyldimethylarsine (Ph₂MeAs), phenyldiethylarsine (Ph₂EtAs), phenyldipropylarsine (Ph₂PrAs), triphenylphosphine (B44618) (Ph₃P), and tri-p-tolylphosphine (B94635) ((p-tolyl)₃P).

In some cases, the reaction conditions influence the product's composition. For example, the reaction of mercuric perchlorate with Ph₂EtAs at room temperature yields a different complex, Hg(Ph₂EtAs)(H₂O)(ClO₄)₂, which incorporates a water molecule. The coordination of the perchlorate ion to the mercury center is a notable feature of these complexes, as suggested by infrared spectroscopy and conductance measurements.

Table 2: Representative Mercury(II) Perchlorate Complexes with Tertiary Phosphine (B1218219) and Arsine Ligands

| Ligand (L) | Stoichiometry (Hg:L) | Empirical Formula |

| Phenyldimethylarsine (Ph₂MeAs) | 1:3 | Hg(Ph₂MeAs)₃(ClO₄)₂ |

| Phenyldiethylarsine (Ph₂EtAs) | 1:3 | Hg(Ph₂EtAs)₃(ClO₄)₂ |

| Triphenylphosphine (Ph₃P) | 1:3 | Hg(Ph₃P)₃(ClO₄)₂ |

| Tri-p-tolylphosphine ((p-tolyl)₃P) | 1:3 | Hg((p-tolyl)₃P)₃(ClO₄)₂ |

| Dinaphthylmethylarsine (DNMeAs) | Not Specified | Hg(DNMeAs)₂(ClO₄)₂ |

Ammine complexes of mercury(II) perchlorate can be readily prepared. When mercury(II) perchlorate is dissolved in a large excess of either liquid or concentrated aqueous ammonia, the four-coordinated tetraamminemercury(II) complex, [Hg(NH₃)₄]²⁺, is formed. acs.orgnih.gov Crystalline tetraamminemercury(II) perchlorate, Hg(NH₃)₄₂, can be isolated from these solutions. acs.orgnih.gov One method for obtaining the crystalline solid involves cooling a solution of mercury(II) perchlorate in liquid ammonia to approximately 225 K and then allowing the ammonia to slowly evaporate. acs.org

The resulting tetraammine complex is stable but can lose two ammonia molecules upon heating or exposure to air to form the diammine complex, which contains a linear [H₃N-Hg-NH₃]²⁺ entity. acs.orgnih.gov

Mercury(II) perchlorate forms complexes with various other nitrogen-containing ligands.

4-Aminopyridine: A complex of mercury(II) perchlorate with 4-aminopyridine and water has been synthesized. nanobioletters.com The preparation is a two-step process. First, hydrated mercuric perchlorate is synthesized by reacting mercuric oxide with 60% perchloric acid, followed by recrystallization. nanobioletters.comresearchgate.net In the second step, an ethanolic solution of the hydrated mercuric perchlorate is mixed with an alcoholic solution of 4-aminopyridine with continuous stirring at room temperature. nanobioletters.com The resulting complex has the molecular formula [Hg₂(C₅H₆N₂)₃(ClO₄)₄]·2H₂O. nanobioletters.comresearchgate.net

5-Hydrazinotetrazole: A mercury(II) perchlorate complex with 5-hydrazinotetrazole has been synthesized and reported as a primary explosive that is sensitive to laser initiation. nanobioletters.comumd.edu The synthesis involves a complex reaction between 5-hydrazinotetrazole, mercury acetate (B1210297), and perchlorate. umd.edu This energetic complex has demonstrated high sensitivity to laser irradiation. ntrem.com

General Methodologies for Complex Formation

The synthesis of coordination complexes involving this compound, more commonly known as mercury(II) perchlorate, typically involves the reaction of a mercury(II) perchlorate salt with a suitable ligand in an appropriate solvent. The mercury(II) ion (Hg²⁺) acts as a Lewis acid, accepting electron pairs from donor atoms in the ligand molecules.

One common method for preparing these complexes is through direct combination. This involves mixing a solution of mercury(II) perchlorate with a stoichiometric amount of the desired ligand. For instance, mercury(II) perchlorate reacts with various tertiary arsines and phosphines in ethanol (B145695) to yield crystalline complexes. Similarly, a complex with 4-aminopyridine has been synthesized by mixing an ethanolic solution of mercury(II) perchlorate with an alcoholic solution of the ligand. nanobioletters.com

Another route to complex formation is through substitution reactions, where existing ligands in the coordination sphere of the mercury ion are replaced by new ones. The high solubility of mercury(II) perchlorate in water and other polar solvents facilitates these reactions. chemicalbook.com For example, the tetraammine mercury(II) complex, Hg(NH₃)₄₂, can be precipitated from an aqueous ammonia solution of mercury(II) perchlorate. nih.govacs.org The formation of this complex is dependent on the mole ratio of ammonia to mercury(II) ions in the solution. nih.gov

The choice of solvent is crucial and can influence the final product. Solvents like ethanol, acetone (B3395972), and water are frequently employed. nanobioletters.comacs.org In some instances, the solvent molecule itself can coordinate to the mercury center, as seen in the formation of Hg(Ph₂EtAs)(H₂O)(ClO₄)₂ when the reaction is conducted at room temperature.

Interactive Table: Examples of this compound Complexes

| Ligand | Complex Formula | Coordination Number | Reference |

| Triphenylphosphine (PPh₃) | Hg(PPh₃)₃(OClO₃) | 4 | |

| Diphenylmethylarsine (Ph₂MeAs) | Hg(Ph₂MeAs)₃(OClO₃) | 4 | |

| 4-Aminopyridine | [Hg₂(C₅H₆N₂)₃(ClO₄)₄]·2H₂O | - | nanobioletters.com |

| Ammonia (NH₃) | Hg(NH₃)₄₂ | 4 | nih.govacs.org |

| Norvaline | [Hg{CH₃(CH₂)₂CH(NH₂)COO}₂] | - | scielo.org.bo |

Mechanistic Aspects of this compound Formation Reactions

The formation of this compound (mercury(II) perchlorate) itself is typically achieved through straightforward acid-base or metathesis reactions. One common method involves the reaction of mercury(II) oxide with aqueous perchloric acid. nanobioletters.comchemicalbook.com Another preparation route is the reaction of mercury(II) acetate with perchloric acid in a suitable solvent like dimethoxyethane (DME) or tetrahydrofuran (B95107) (THF). chemicalbook.com These are generally considered direct synthetic routes without complex mechanistic pathways.

The more intricate mechanistic aspects arise during the formation of its coordination complexes. The interaction between the mercury(II) ion and various ligands in solution has been the subject of detailed study. The mercury(II) ion is a soft Lewis acid, which influences its bonding preferences. nanobioletters.com

Kinetic studies on the reactions of organochromium complexes with mercury(II) ions in aqueous perchloric acid have shown that these reactions follow a second-order rate expression, consistent with an Sₑ2 mechanism. researchgate.net The rate of these reactions is sensitive to the steric bulk of the ligands involved. researchgate.net

Spectroscopic methods, such as Raman and NMR spectroscopy, have been instrumental in elucidating the nature of complex formation in solution. For example, a Raman study of the interaction between mercury(II) perchlorate and acetone in aqueous solution revealed significant changes in the spectra, indicating the formation of a complex. acs.org This work, along with chemical evidence, suggested the formation of a species containing equimolar amounts of Hg(II), acetone enolate, and nitrate (B79036) (when mercury(II) nitrate was used). acs.org

Furthermore, ¹⁹⁹Hg NMR spectroscopy has been used to follow the preferential solvation and coordination changes of the mercury(II) ion in aqueous ammonia. nih.gov These studies demonstrate a stepwise formation of ammine complexes, culminating in the dominance of the [Hg(NH₃)₄]²⁺ complex at high ammonia concentrations. nih.gov

The role of the perchlorate anion is also a key mechanistic consideration. While often acting as a spectator ion, infrared spectroscopy has provided evidence for the coordination of the perchlorate group to the mercury(II) center in some tertiary arsine and phosphine complexes. The replacement of this weakly coordinated perchlorate by solvent molecules in solution further highlights the dynamic nature of these complexes.

Ligand Coordination Preferences of Mercury(II) Perchlorate

The mercury(II) cation is a soft acid, a characteristic that significantly influences its coordination preferences. This softness dictates a stronger affinity for soft donor atoms over hard ones, a principle that is well-demonstrated in its complexes.

Donor Atom Selectivity in Mercury(II) Perchlorate Complexes (e.g., Sulfur, Nitrogen, Oxygen)

Consistent with the principles of Hard and Soft Acids and Bases (HSAB) theory, mercury(II) exhibits a pronounced preference for coordination with soft donor atoms like sulfur over harder donors such as nitrogen and oxygen. Thiol groups, for instance, are known to form stable complexes with soft heavy metals like mercury. scirp.org This selectivity is evident in the formation of complexes with sulfur-containing ligands. For example, in the presence of ligands containing both nitrogen and sulfur donor atoms, mercury(II) often shows a strong affinity for the sulfur sites.

While sulfur is a preferred donor, mercury(II) readily forms complexes with nitrogen-containing ligands as well. The coordination of ammonia to mercury(II) perchlorate results in the formation of tetraamminemercury(II) perchlorate, Hg(NH₃)₄₂, where the mercury center is coordinated to four nitrogen atoms. acs.orgnih.gov The reaction of mercury(II) perchlorate with various tertiary arsines and phosphines also yields complexes where the mercury is primarily bonded to these softer arsenic and phosphorus donor atoms.

Oxygen donor ligands, being harder bases, generally form weaker interactions with the soft mercury(II) ion. However, coordination with oxygen donors is still observed, particularly with carboxylate groups and even the perchlorate anion itself, which can act as a ligand under certain conditions. mdpi.comrsc.org In some cases, water molecules can also coordinate to the mercury center, as seen in the formation of hydrated complexes.

Chelation and Polydentate Ligand Interactions with Mercury(II) Centers

Polydentate ligands, which possess multiple donor atoms, can form more stable complexes with metal ions compared to their monodentate counterparts, a phenomenon known as the chelate effect. libretexts.org This principle holds true for mercury(II) perchlorate. The use of polydentate ligands with appropriately spaced donor atoms allows for the formation of stable chelate rings.

For instance, bidentate ligands like ethylenediamine can form a five-membered ring upon coordination to a metal ion. libretexts.org In the context of mercury(II) complexes, picolinic acid can act as a chelating N,O-bidentate ligand, forming a five-membered chelate ring with the mercury(II) ion. nih.gov Similarly, macrocyclic ligands containing a mix of nitrogen and sulfur donor atoms have been shown to form stable complexes with mercury(II), where the ligand encapsulates the metal ion. colab.ws

The stoichiometry and coordination mode of these interactions can be influenced by factors such as the ligand-to-metal ratio and the solvent used during synthesis. nih.gov The flexibility of the mercury(II) coordination sphere allows it to accommodate a variety of polydentate ligands, leading to diverse and often complex supramolecular architectures. ubbcluj.ro

Structural Geometries of Mercury(II) Perchlorate Coordination Compounds

The coordination number and geometry of mercury(II) complexes are highly variable, influenced by the nature of the ligands, steric factors, and the participation of the perchlorate anion in the coordination sphere.

Analysis of Coordination Numbers and Associated Geometries (e.g., Tetrahedral, Square Planar, Octahedral)

Mercury(II) complexes exhibit a wide range of coordination numbers, from as low as two to as high as eight, with corresponding variations in geometry. researchgate.net A common coordination number for mercury(II) is four, often resulting in a tetrahedral geometry. For example, in tetraamminemercury(II) perchlorate, the [Hg(NH₃)₄]²⁺ cation displays a tetrahedral arrangement of the ammonia ligands around the mercury center. acs.orgnih.gov

Linear coordination is also observed, particularly with two-coordinate complexes. For instance, the crystal structure of bis(5,5-dimethylimidazolidine-2-thione-4-one)mercury(II) perchlorate triaquo reveals a nearly linear coordination around the mercury atom in the [HgL₂]²⁺ cation. tandfonline.com Upon heating, tetraamminemercury(II) perchlorate decomposes to diamminemercury(II) perchlorate, which features a linear N-Hg-N unit. nih.govacs.org

Higher coordination numbers leading to geometries such as square pyramidal and octahedral are also possible. researchgate.netmdpi.com In some instances, complexes with capped trigonal prismatic geometries have been observed, particularly with large macrocyclic ligands. colab.ws The flexible coordination geometry of the mercury(II) ion is a key factor in its ability to form a wide variety of molecular architectures. researchgate.netmdpi.com

Distorted Geometries and Steric Effects in Mercury(II) Perchlorate Complexes

The idealized coordination geometries are often distorted in mercury(II) perchlorate complexes. These distortions can arise from a combination of factors, including the electronic properties of the ligands, packing forces in the crystal lattice, and, significantly, steric effects.

The tetraamminemercury(II) complex, for example, exhibits a distorted tetrahedral geometry with varying Hg-N bond distances and a wide N-Hg-N angle. nih.govacs.org Similarly, mercury(II) complexes with picolinic acid show highly distorted tetrahedral and square-pyramidal coordination environments. nih.govmdpi.com

Steric hindrance from bulky ligands can have a profound impact on the resulting structure. The use of sterically demanding phosphine ligands, such as tri(o-tolyl)phosphine, can lead to significant deviations from ideal geometries. cdnsciencepub.com In dithiocarbamato complexes, increasing the steric bulk of the substituents on the nitrogen atoms can prevent the close approach of molecules, thereby influencing the formation of intermolecular interactions. mdpi.com The steric demands of the ligands can also dictate whether a complex will be monomeric or polymeric in the solid state. mdpi.com

Perchlorate Anion Coordination Modes

While often considered a non-coordinating or weakly coordinating anion, the perchlorate ion (ClO₄⁻) can and does participate in the coordination sphere of mercury(II). Its mode of coordination can vary, further contributing to the structural diversity of these compounds.

The perchlorate anion can act as a monodentate ligand, coordinating to the mercury center through one of its oxygen atoms. It can also function as a bidentate ligand, with two oxygen atoms binding to the metal. In some cases, perchlorate can act as a bridging ligand, connecting two mercury centers.

The coordination of the perchlorate anion is often weak, sometimes described as "semi-coordination." Evidence for perchlorate coordination is often obtained from infrared spectroscopy, where the splitting of the perchlorate vibrational bands indicates its interaction with the metal center. In solution, the behavior can be different, with conductivity measurements sometimes indicating that the perchlorate exists as a free ion, even if it is coordinated in the solid state. The ability of the perchlorate anion to coordinate can be influenced by the other ligands present in the complex and the reaction conditions. In some structures, both coordinated and ionic perchlorate groups can be present simultaneously.

Isomerism in this compound Coordination Systems

Chirality in Poly-dentate Mercury(II) Perchlorate Complexestandfonline.com

Chirality in coordination chemistry occurs when a complex is non-superimposable on its mirror image. This phenomenon is frequently observed in complexes containing polydentate ligands, which can wrap around the central metal ion in an asymmetric or helical fashion. wikipedia.org Mercury(II) ions, when complexed with suitable polydentate ligands, can form such chiral structures.

A notable example involves the reaction of the quinquedentate (five-donor) ligand 2,6-diacetylpyridine (B75352) bis[N-methyl-N-(2′-pyridyl)hydrazone], abbreviated as dapmp, with mercury(II) nitrate in the presence of perchlorate ions. rsc.org This synthesis yields the seven-coordinate diaqua complex [Hg(dapmp)(H₂O)₂][ClO₄]₂. rsc.org In a related synthesis starting from HgCl₂, the complex [Hg(dapmp)Cl]·0.5[Hg₂Cl₆] was obtained and characterized by X-ray crystallography. rsc.org

The structural analysis of the [Hg(dapmp)Cl]⁺ cation revealed that the five nitrogen atoms of the polydentate dapmp ligand occupy the basal positions of a coordination sphere best described as a pentagonal pyramid. rsc.org Critically, the coordination of the ligand exhibits a "remarkable helical distortion," which is a source of chirality in the individual complex cation. rsc.org The mercury atom is positioned 0.51 Å above the mean plane of the five coordinating nitrogen atoms. rsc.org The existence of such helical arrangements is a key indicator of chirality in polydentate metal complexes.

The study of such systems demonstrates that the flexibility and denticity of polydentate ligands can induce chirality in mercury(II) coordination spheres, leading to complex three-dimensional structures stabilized by counter-ions like perchlorate.

Spectroscopic and Structural Elucidation of Diperchloryloxymercury Compounds

Advanced Spectroscopic Characterization Techniques

Modern spectroscopic methods are indispensable for the detailed analysis of mercury(II) perchlorate (B79767) compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer a window into the molecular structure and bonding within these complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for investigating the coordination chemistry of mercury(II) complexes in solution. By examining various NMR-active nuclei, researchers can deduce structural arrangements and study the lability of ligand binding.

Multinuclear NMR studies are crucial for understanding the intricate details of ligand coordination to the mercury(II) center.

³¹P NMR: In phosphine (B1218219) complexes of mercury(II) perchlorate, ³¹P NMR spectroscopy is highly informative. The coordination of a phosphine ligand to the mercury atom results in a significant change in the ³¹P chemical shift and the observation of coupling constants, ¹J(¹⁹⁹Hg-³¹P), which provide direct evidence of bonding. cdnsciencepub.comresearchgate.net For instance, studies on cationic complexes of the type [Hg(phosphine)n]²⁺ (where n = 2, 3, or 4) have utilized ³¹P NMR to characterize the species present in solution. cdnsciencepub.com The magnitude of ¹J(¹⁹⁹Hg-³¹P) has been found to decrease with increasing basicity of the phosphine ligand. cdnsciencepub.com Solid-state ³¹P CP-MAS NMR has also been employed to study insoluble mercury(II) complexes, providing insights into their structure. cdnsciencepub.comnih.gov

⁷⁷Se NMR: For mercury(II) complexes containing selenium donor ligands, ⁷⁷Se NMR is a valuable probe. publish.csiro.aupublish.csiro.au Coordination of a selenide, such as tributylphosphine (B147548) selenide, to mercury(II) results in a notable upfield shift in the ⁷⁷Se NMR spectrum. lew.roresearchgate.net This technique is particularly effective for characterizing these complexes, as the large upfield shift upon complexation is a clear indicator of selenium binding to the mercury center. researchgate.net For example, in complexes with L-Histidine, the selenium atom becomes more shielded and shifts upfield to -169.71 ppm due to electron donation from the histidine to the mercury center, which in turn causes stronger π-back donation to selenium. nih.gov

Table 1: Selected ¹⁹⁹Hg and ³¹P NMR Data for Mercury(II) Perchlorate Complexes

| Complex | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| 0.1 M Hg(ClO₄)₂ in 0.1 M HClO₄ | ¹⁹⁹Hg | -2250 | - | nih.govchemrxiv.org |

| Hg(P(t-Bu)₃)₂₂ | ³¹P | - | ¹J(¹⁹⁹Hg-³¹P) = 6380 | cdnsciencepub.com |

| Hg(PCy₃)₂₂ | ³¹P | - | ¹J(¹⁹⁹Hg-³¹P) = 6090 | cdnsciencepub.com |

| Hg(P(4-MeC₆H₄)₃)₂₂ | ³¹P | - | ¹J(¹⁹⁹Hg-³¹P) = 4850 | cdnsciencepub.com |

| Hg(NH₃)₄₂ in aqueous ammonia (B1221849) | ¹⁹⁹Hg | Dominant species at high mole ratios | - | slu.seacs.org |

The chemical shift in ¹⁹⁹Hg NMR is a sensitive indicator of the speciation of mercury(II) in solution. nih.gov Because Hg-S bonds are often labile, the observed ¹⁹⁹Hg chemical shift can represent an average of two or more species in fast exchange. nih.gov For example, in solutions containing glutathione (B108866), the ¹⁹⁹Hg chemical shift changes as the glutathione concentration increases, indicating a shift in the equilibrium between different Hg(II)-thiolate complexes. nih.gov At a low glutathione to Hg(II) ratio, the [Hg(AH)₂]²⁻ complex dominates with a ¹⁹⁹Hg NMR resonance around -984 ppm. nih.gov As the glutathione concentration increases, the signal shifts to less negative values, indicating the formation of three-coordinated species. nih.gov This demonstrates the power of ¹⁹⁹Hg NMR in mapping the distribution of different mercury complexes in solution. slu.seacs.org

NMR spectroscopy is also a powerful technique for studying dynamic processes, such as ligand and halogen exchange reactions in mercury(II) complexes. publish.csiro.aupublish.csiro.au In many cases, these exchange reactions are rapid on the NMR timescale at room temperature, resulting in a single, averaged resonance. publish.csiro.aupublish.csiro.au For instance, in mercury(II) halide complexes with tributylphosphine selenide, both ligand and halogen exchange are fast at ambient temperatures. publish.csiro.aupublish.csiro.au By lowering the temperature, it is sometimes possible to slow down these exchange processes to the point where distinct signals for the different species can be observed. publish.csiro.aupublish.csiro.au This allows for the identification of mixed ligand and mixed halide complexes that are present in the equilibrium. publish.csiro.aupublish.csiro.au

Infrared (IR) and Vibrational Spectroscopy

Infrared and Raman spectroscopy provide valuable information about the vibrational modes of mercury(II) perchlorate complexes, offering insights into the coordination of both the perchlorate anion and other ligands.

The vibrational spectrum of the perchlorate ion (ClO₄⁻) is a sensitive probe of its interaction with the mercury(II) center. cdnsciencepub.com In a non-coordinated state with perfect tetrahedral symmetry, the perchlorate ion exhibits four fundamental vibrations. cdnsciencepub.comaip.org When the perchlorate ion coordinates to the mercury atom or is situated in a low-symmetry crystal site, this symmetry is lowered. cdnsciencepub.com This reduction in symmetry leads to the splitting of the degenerate vibrational modes (ν₃ and ν₄) and the appearance of formally IR-inactive modes (ν₁ and ν₂) in the infrared spectrum. cdnsciencepub.com

In studies of mercury(II) perchlorate hexahydrate, the vibrational bands have been assigned using both infrared and Raman spectroscopy. The fundamental vibrations of the ClO₄⁻ ion are observed around 1100 cm⁻¹ (ν₃), 935 cm⁻¹ (ν₁), 630 cm⁻¹ (ν₄), and 460 cm⁻¹ (ν₂). aip.org The spectra of phosphine complexes of mercury(II) perchlorate also show bands characteristic of the coordinated ligands and the Hg-P skeletal modes. cdnsciencepub.com For example, the ν(Hg-P) stretching frequencies have been assigned in both solution and the solid state for various phosphine complexes. cdnsciencepub.com

Table 2: Principal Vibrational Bands for Mercury(II) Perchlorate Hexahydrate

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Reference |

| ν₃(P) | ~1100 | Asymmetric Cl-O stretch | aip.org |

| ν₁(P) | 935 | Symmetric Cl-O stretch | aip.org |

| ν₄(P) | ~630 | O-Cl-O bend | aip.org |

| ν₂(P) | ~460 | O-Cl-O bend | aip.org |

Differentiation of Perchlorate Coordination Modes by IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for distinguishing between different coordination modes of the perchlorate ion (ClO₄⁻) in metal complexes. The symmetry of the perchlorate anion changes depending on whether it is uncoordinated (ionic), coordinated as a monodentate ligand, or acts as a bidentate or bridging ligand. These changes in symmetry result in distinct patterns in the IR spectrum, particularly in the regions of the Cl-O stretching vibrations.

For a free perchlorate ion with tetrahedral (Td) symmetry, only two IR-active vibrational modes are expected. However, when the perchlorate ion coordinates to a metal center, its symmetry is lowered, leading to the splitting of degenerate vibrational modes and the appearance of new bands that were previously IR-inactive. For instance, the symmetry of a monodentate perchlorate ligand is reduced to C₃ᵥ, while a bidentate ligand exhibits C₂ᵥ symmetry. This reduction in symmetry causes the main ν₃ stretching band of the perchlorate ion to split into multiple components. The number and separation of these split bands can be correlated with the coordination mode. In the case of hexakis(pyridine 1-oxide)mercury(II) bisperchlorate, the splitting of the perchlorate ion's IR bands is consistent with C₃ᵥ symmetry. rsc.org The analysis of combination frequencies in the 1700–1800 cm⁻¹ region of the infrared spectrum can also serve as a useful indicator of the metal–nitrate (B79036) interaction strength and coordination mode, a principle that can be extended to perchlorate systems. cdnsciencepub.com

Table 1: General IR Frequencies for Different Perchlorate Coordination Modes

| Coordination Mode | Point Group Symmetry | ν(Cl-O) Stretching Bands |

| Ionic (Free) | Td | One strong, broad band |

| Monodentate | C₃ᵥ | Two distinct bands |

| Bidentate/Bridging | C₂ᵥ | Three distinct bands |

Note: The exact frequencies can vary depending on the specific compound and its environment.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Solution Structures

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is an essential technique for determining the local atomic structure of metal ions in solution, where long-range order is absent. For mercury(II) perchlorate solutions, EXAFS studies have provided crucial information about the coordination environment of the Hg²⁺ ion.

In aqueous solutions of mercury(II) perchlorate, EXAFS and large-angle X-ray scattering (LAXS) studies have shown that the mercury(II) ion is solvated by six water molecules, forming a [Hg(H₂O)₆]²⁺ complex. nih.gov These studies indicate a distorted octahedral configuration with a centroid Hg-O distance of 2.38(1) Å. nih.gov The data also suggest a wide and asymmetric distribution of the Hg-O distances, which is likely induced by a pseudo-Jahn-Teller effect. nih.gov

When mercury(II) perchlorate is dissolved in dimethyl sulfoxide (B87167) (DMSO), the Hg²⁺ ion is also hexasolvated, forming [Hg{OS(CH₃)₂}₆]²⁺. The Hg-O distances in this complex are centered around 2.38(1) Å. nih.gov In aqueous ammonia solutions, EXAFS data reveals a distorted tetrahedral coordination for the [Hg(NH₃)₄]²⁺ complex, with a mean Hg-N bond distance of 2.226(6) Å. nih.govacs.org

Table 2: EXAFS-Determined Solution Structures for Mercury(II) Complexes

| Solvent | Dominant Species | Coordination Geometry | Mean Hg-Ligand Distance (Å) | Reference |

| Water | [Hg(H₂O)₆]²⁺ | Distorted Octahedral | 2.38(1) (Hg-O) | nih.gov |

| Dimethyl Sulfoxide | [Hg{OS(CH₃)₂}₆]²⁺ | Hexasolvated | 2.38(1) (Hg-O) | nih.gov |

| Aqueous Ammonia | [Hg(NH₃)₄]²⁺ | Distorted Tetrahedral | 2.226(6) (Hg-N) | nih.govacs.org |

Solid-State Structural Analysis

The precise arrangement of atoms in the crystalline state of diperchloryloxymercury derivatives is determined using X-ray diffraction techniques, revealing detailed information about bond lengths, angles, and crystal packing.

X-ray Diffraction Methodologies for Crystal Structure Determination of this compound Derivatives

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of crystalline solids. For mercury(II) perchlorate derivatives, this technique involves growing suitable single crystals, which are then exposed to a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the electron density distribution within the crystal, from which the atomic positions can be derived.

The crystal structure of hexaaquamercury(II) perchlorate, Hg(H₂O)₆₂, was determined from three-dimensional single-crystal X-ray diffraction data collected at room temperature on an automatic four-circle diffractometer. scispace.com Similarly, the structure of tetraamminemercury(II) perchlorate, Hg(NH₃)₄₂, was established using X-ray single crystal and powder diffraction methods. nih.govacs.org These methodologies allow for the precise determination of unit cell parameters, space group, and the coordinates of each atom in the crystal lattice.

Analysis of Interatomic Distances and Angles in Crystalline Mercury(II) Perchlorate Compounds

Crystallographic studies provide precise measurements of bond lengths and angles, which are fundamental to understanding the nature of chemical bonding in mercury(II) perchlorate compounds.

In the crystal structure of hexaaquamercury(II) perchlorate, the mercury atom is octahedrally coordinated to six water molecules, with six equivalent Hg-O bond lengths of 2.341(6) Å. scispace.com The structure consists of discrete [Hg(H₂O)₆]²⁺ units and perchlorate ions held together by weak hydrogen bonds. scispace.com

For crystalline tetraamminemercury(II) perchlorate, the coordination geometry around the mercury(II) ion is a distorted tetrahedron. At ambient temperature, the Hg-N bond distances are 2.175(14) Å, 2.255(16) Å, and two at 2.277(9) Å. nih.govacs.org The N-Hg-N angle between the two shortest Hg-N bonds is notably wide at 122.1(7)°. nih.govacs.org

Table 3: Selected Interatomic Distances and Angles in Crystalline Mercury(II) Perchlorate Derivatives

| Compound | Bond/Angle | Distance (Å) / Angle (°) | Reference |

| Hg(H₂O)₆₂ | Hg-O | 2.341(6) | scispace.com |

| Hg(NH₃)₄₂ | Hg-N | 2.175(14) | nih.govacs.org |

| Hg-N | 2.255(16) | nih.govacs.org | |

| Hg-N | 2.277(9) (x2) | nih.govacs.org | |

| N-Hg-N | 122.1(7) | nih.govacs.org | |

| Hg(NH₃)₂₂ | Hg-N | 2.055(6) | nih.govacs.org |

Network Formation through Perchlorate Bridges in Solid-State Structures

In some solid-state structures of mercury(II) perchlorate derivatives, the perchlorate anions can act as bridging ligands, connecting mercury centers to form extended one-, two-, or three-dimensional networks.

A clear example of this is observed in diamminemercury(II) perchlorate, Hg(NH₃)₂₂, which is formed upon the thermal decomposition of tetraamminemercury(II) perchlorate at around 400 K. nih.govacs.org In this compound, the mercury atoms, which are part of linear N-Hg-N units, form a tetrahedral network. This network is connected by oxygen atoms from the perchlorate ions, demonstrating the bridging capability of the perchlorate group. nih.govacs.org The closest distance between two mercury atoms in this network is 3.420(3) Å. nih.govacs.org

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition pathways of mercury(II) perchlorate and its complexes. intertek.comrigaku.comwikipedia.orgpsu.edu These methods measure changes in physical and chemical properties as a function of temperature.

Studies on mercury(II) perchlorate hydrate (B1144303) show that its thermal desorption profile includes an intense peak at approximately 273 °C, along with two smaller peaks at higher temperatures (475 and 590 °C). core.ac.uk The decomposition can proceed via pathways that form either mercury(II) chloride and oxygen, or mercury(II) oxide with chlorine and oxygen mixtures. core.ac.uk Anhydrous mercury(II) perchlorate is reported to have a melting point of 170 °C and a decomposition temperature range of 170-327 °C. chemister.ru

The thermal decomposition of complexes like tetraamminemercury(II) perchlorate has been characterized by TGA and DSC. nih.govacs.org When heated, it decomposes to diamminemercury(II) perchlorate around 400 K. nih.govacs.org Similarly, a mercury(II) perchlorate complex with 4-aminopyridine (B3432731), [Hg₂(C₅H₆N₂)₃(ClO₄)₄]·2H₂O, decomposes in multiple steps, with the initial steps corresponding to the loss of water and ligand molecules, followed by ignition at a higher temperature. nanobioletters.com

Thermogravimetric Analysis (TGA) of this compound and its Complexes

Thermogravimetric analysis (TGA) is a fundamental technique in materials science used to determine the thermal stability of a substance and its composition by measuring changes in mass as a function of temperature. gatech.edumicronanalytical.com This method is crucial for understanding the decomposition patterns of energetic materials and coordination complexes. infinitiaresearch.comprecisa.com In a typical TGA experiment, a sample is placed in a crucible and heated in a controlled atmosphere, while a microbalance continuously records its mass. gatech.edu The resulting data, a TGA curve, plots mass loss against temperature, revealing information about dehydration, desolvation, and decomposition processes. gatech.edu

Despite the utility of this technique, a thorough review of the scientific literature reveals a significant gap in the specific thermogravimetric data for the compound "this compound" and its complexes. While TGA has been extensively applied to a wide array of materials, including polymers, pharmaceuticals, and other inorganic compounds, dedicated studies detailing the thermal decomposition of this compound are not publicly available in the searched scientific databases. micronanalytical.cominfinitiaresearch.com

For hypothetical analysis, a TGA curve for a mercury-containing coordination complex would be expected to show distinct mass loss steps corresponding to the loss of ligands or counter-ions, ultimately leading to the formation of a metallic residue or volatile mercury species at higher temperatures. The temperature ranges for these decomposition steps would be indicative of the bond strengths within the complex.

Interactive Data Table: Hypothetical TGA Data for a Metal Perchlorate Complex

Since no specific data for this compound is available, the following table presents a hypothetical data set for a generic metal perchlorate complex to illustrate the type of information a TGA experiment would provide.

| Temperature Range (°C) | Mass Loss (%) | Corresponding Process |

| 50 - 120 | 5.0 | Loss of adsorbed/hydrated water |

| 250 - 350 | 30.0 | Decomposition and loss of perchlorate ligands |

| > 400 | 65.0 | Final decomposition to metal oxide |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Differential Scanning Calorimetry (DSC) Studies

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is widely used to identify thermal transitions such as melting, crystallization, glass transitions, and decomposition. torontech.comintertek.com Exothermic or endothermic peaks in a DSC thermogram correspond to specific physical or chemical changes occurring in the sample. torontech.com

Similar to the case with TGA, specific DSC studies on "this compound" are absent from the available scientific literature. While DSC is a standard method for characterizing energetic materials and coordination compounds, no published research detailing the thermal behavior of this compound using this technique could be located. intertek.commeasurlabs.com

In a hypothetical DSC analysis of a perchlorate-containing compound, one might expect to observe sharp exothermic peaks indicative of rapid decomposition, a characteristic feature of energetic materials. The onset temperature of such an exotherm would provide critical information about the thermal stability of the compound.

Interactive Data Table: Hypothetical DSC Data for an Energetic Material

The following interactive table provides a hypothetical example of the kind of data that would be obtained from a DSC analysis of an energetic material.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (J/g) |

| Melting | 150 | 155 | -60 (Endothermic) |

| Decomposition | 280 | 310 | +1500 (Exothermic) |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Investigation of Thermal Decomposition Pathways and Kinetics

The study of thermal decomposition pathways and kinetics provides crucial insights into the mechanism by which a compound breaks down upon heating. nih.govresearchgate.net This involves identifying the intermediate and final products of decomposition and determining the kinetic parameters, such as activation energy and the pre-exponential factor, which describe the rate of the decomposition reaction. rsc.orgscielo.br Techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) are often employed to analyze the evolved gases during decomposition. psu.edu

A comprehensive search of scientific literature and chemical databases yielded no specific studies on the thermal decomposition pathways or kinetics of "this compound." The decomposition of perchlorate salts, such as ammonium (B1175870) perchlorate, has been studied, and these studies often point to the initial step being the dissociation into ammonia and perchloric acid. sioc-journal.cn However, the decomposition mechanism of a mercury-based perchlorate compound would likely differ significantly due to the different catalytic and reactive properties of the mercury cation.

A hypothetical decomposition pathway for this compound could involve the initial cleavage of the mercury-oxygen bond or the chlorine-oxygen bond in the perchlorate group. The subsequent reactions would likely be complex, involving radical species and leading to the formation of mercury oxides, chlorides, and gaseous products like oxygen and chlorine. Kinetic analysis would be essential to model the decomposition rate and predict the compound's stability under various temperature conditions.

Reactivity and Catalysis of Diperchloryloxymercury in Chemical Transformations

Role of Mercury(II) Perchlorate (B79767) as an Oxidizing Agent

Mercury(II) perchlorate is recognized as a potent oxidizing agent in several chemical reactions. chemimpex.comchemimpex.com Its efficacy is particularly noted in analytical chemistry and organic synthesis. chemimpex.comchemimpex.com The strong oxidizing power is instrumental in reactions requiring the transfer of electrons to achieve desired chemical changes. chemimpex.com

Facilitation of Perchlorate Ester Formation

Mercury(II) perchlorate plays a crucial role in the formation of perchlorate esters. chemimpex.com This facilitation is a key aspect of its utility in synthetic chemistry, enabling the introduction of the perchlorate group into organic molecules. chemimpex.com

Oxidative Transformations in Organic Synthetic Pathways

In the realm of organic synthesis, mercury(II) perchlorate serves as an effective oxidizing agent, driving various transformations necessary for the construction of complex molecules. chemimpex.comnetascientific.com Its application is particularly valuable in the development of pharmaceuticals and other fine chemicals where precise oxidative steps are required. chemimpex.com For instance, it can be used to convert alkyl halides into corresponding alcohols, ethers, acetate (B1210297) esters, and nitrate (B79036) esters. researchgate.net

Mercury(II)-Mediated and Catalyzed Cyclization Reactions

Mercury(II) salts, including the perchlorate, are widely employed to mediate and catalyze a variety of cyclization reactions. beilstein-journals.orgresearchgate.net These reactions are fundamental in the synthesis of complex cyclic and heterocyclic structures that are often difficult to obtain using other methods. beilstein-journals.orgresearchgate.net The general mechanism involves the initial reaction of an alkene or alkyne with the Hg(II) salt to form a mercurial carbonium ion, which is then attacked by an intramolecular nucleophile to yield a cyclized organomercury complex. beilstein-journals.org

Intramolecular Hydroalkoxylations (e.g., Synthesis of Fused Tetrahydropyrans from δ-Hydroxy Allenes)

Mercury(II)-mediated intramolecular hydroalkoxylations of δ-hydroxy allenes are a valuable method for the synthesis of fused tetrahydropyrans. molaid.com This type of reaction showcases the ability of mercury(II) compounds to induce the cyclization of unsaturated alcohols, leading to the formation of cyclic ethers. organic-chemistry.org The process involves the activation of the allene (B1206475) by the mercury(II) catalyst, followed by the intramolecular attack of the hydroxyl group. organic-chemistry.org

Stereoselective Cyclization Reactions (e.g., C-Glycosyl Amino Acid Derivatives, Ribose Derivatives, Tetrahydropyran (B127337) Derivatives)

Mercury(II) salts have proven to be effective reagents for promoting stereoselective cyclization reactions, yielding products with well-defined three-dimensional structures. beilstein-journals.orgnih.gov

C-Glycosyl Amino Acid Derivatives: The synthesis of α-C-glucosyl serine and alanine (B10760859) has been achieved through a mercury(II)-mediated cyclization of alkene precursors. acs.orgnih.gov This method provides stable mimics of units found in natural O-linked glycoproteins. acs.orgnih.gov Specifically, mercuric trifluoroacetate (B77799) has been used for the stereoselective cyclization of C-glycosyl amino acid derivatives, predominantly forming the α-D-C-glycopyranosyl amino acid derivative. beilstein-journals.orgnih.gov

Ribose Derivatives: Mercury(II) acetate has been successfully used in the mediated cyclization of hydroxy-alkene derivatives to produce α-D-ribose derivatives with high stereoselectivity. beilstein-journals.orgnih.gov The reaction yields the α-isomer as the major product. beilstein-journals.orgnih.gov

Tetrahydropyran Derivatives: Mercury(II)-catalyzed cyclization has been shown to be more effective than silver(I)-mediated methods for the synthesis of stereoselective tetrahydropyran derivatives. beilstein-journals.orgnih.gov For example, methyl-substituted allenes undergo efficient cyclization to form polycyclic ethers under mercury(II) triflate catalysis at low temperatures. beilstein-journals.orgnih.gov Additionally, mercury(II) perchlorate has been successfully used as a cost-effective alternative for the cyclization of α-allenol derivatives to form 2,5-dihydrofurans. nih.gov

Cyclization of Alkynoic Acids to Lactones

The cyclization of alkynoic acids to form lactones is another important transformation catalyzed by mercury(II) salts. beilstein-journals.orgresearchgate.net This process is a key step in the synthesis of many natural products and bioactive molecules. uniovi.es For instance, 4-pentynoic acid derivatives can be converted to γ-methylene butyrolactones in good yields using catalytic amounts of mercuric oxide, mercuric acetate, or mercuric trifluoroacetate. beilstein-journals.org The reaction proceeds through an organomercurial intermediate. beilstein-journals.org

Mechanism of Organomercurial Compound Formation in Cyclization Processes

Mercury(II) salts are effective mediators for the cyclization of unsaturated compounds. The general mechanism involves the reaction of an alkene or alkyne with a Hg(II) salt, such as mercury(II) perchlorate, which leads to the formation of a mercurinium ion intermediate. nih.govbeilstein-journals.org This intermediate is a type of mercurial carbonium ion. beilstein-journals.org The subsequent step involves an intramolecular attack by a nucleophile present in the substrate, resulting in the formation of a cyclized organomercurial compound. beilstein-journals.org

This process can be illustrated by the following general scheme:

Activation: The alkene/alkyne attacks the electrophilic Hg(II) salt (HgX₂), forming a three-membered mercurinium ion ring.

Intramolecular Attack: A nearby nucleophilic group within the same molecule attacks one of the carbon atoms of the mercurinium ion. This is typically an endo or exo cyclization, leading to the formation of a new ring.

Product Formation: The result is a stable, cyclized organomercurial halide complex. beilstein-journals.org

Mercury(II) perchlorate has been successfully employed as a cost-effective catalyst in the cyclization of various unsaturated systems, serving as an alternative to more expensive precious metal salts. nih.gov The efficiency and stereoselectivity of these cyclizations can be high. For instance, in the cyclization of certain carbohydrate precursors, the choice of the mercury salt and the presence of neighboring groups can direct the stereochemical outcome of the reaction, leading to specific isomers. nih.gov

Reactions with Organic Halides

Mercury(II) perchlorate facilitates the transformation of various organic halides into other functional groups through mechanisms often involving oxymercuration and solvolysis.

The reaction of vinyl halides with mercury(II) salts in an aqueous environment provides a pathway to synthesize corresponding carbonyl compounds. researchgate.net This transformation is a non-catalytic process. The proposed mechanism involves an initial oxymercuration of the vinyl halide, followed by a dehalogenation step to yield the final carbonyl product. researchgate.net

Table 1: Transformation of Vinyl Halides

| Starting Material | Reagent | Product Type | Reference |

|---|

Mercury(II) perchlorate is a key reagent in the solvolysis of alkyl halides. researchgate.net Research has demonstrated that reacting a wide variety of alkyl halides with aqueous mercury(II) perchlorate or mercury(II) perchlorate in alcohol solvents leads to simple, high-yield procedures for converting these halides into their corresponding alcohols and ethers, respectively. researchgate.net These mercury-assisted solvolyses are effective for synthesizing a range of functional groups from alkyl halide precursors. researchgate.netmasterorganicchemistry.com The SN1 reaction pathway is particularly relevant for tertiary alkyl halides, where the halide is dissolved in a nucleophilic solvent like water or an alcohol to produce alcohols or ethers. masterorganicchemistry.com

Table 2: Conversion of Alkyl Halides using Mercury(II) Perchlorate

| Alkyl Halide Substrate | Solvent | Product | Reference |

|---|---|---|---|

| Various Alkyl Halides | Water | Alcohol | researchgate.net |

Electrochemical Behavior of Mercury(II) Perchlorate Systems

The electrochemical properties of systems containing mercury(II) perchlorate have been studied, particularly focusing on reduction processes at mercury electrodes and interactions with other metals.

The electrochemical reduction of mercury(II) ions in perchlorate solutions is a complex process. At a mercury electrode, the reduction of mercurous ions (Hg₂²⁺) in a 1.0 M perchloric acid solution has been investigated using techniques like faradaic rectification. researchgate.net

Table 3: Electrochemical Reduction of Hg²⁺ in Perchloric Acid

| HClO₄ Concentration | Redox Mechanism | Process Nature | Reference |

|---|---|---|---|

| 0.01 M | Two-step, one-electron | Quasireversible | mdpi.com |

The electrochemical reduction of nickel ions (Ni²⁺) at mercury electrodes in acidic perchlorate solutions is characterized by a complex reaction mechanism that follows the initial electron transfer. researchgate.net A key feature of this process is the formation of an intermetallic compound between nickel and mercury. researchgate.net This phenomenon has been observed in acidic perchlorate solutions where the perchlorate concentration is below 0.2 M. researchgate.net Intermetallic compounds are phases formed between two or more metallic elements, with specific stoichiometric ratios and crystal structures that differ from their constituent metals. electronics.orgspbstu.ru The formation of the Ni-Hg intermetallic compound is an integral part of the reaction sequence during the electrochemical reduction of nickel in this specific medium. researchgate.net

Applications in Energetic Materials Research

Diperchloryloxymercury, more formally known as mercury(II) perchlorate, and its complexes are a subject of significant interest in the field of energetic materials. These compounds, which combine a heavy metal ion with a strong oxidizing perchlorate anion, often exhibit properties characteristic of high-energy materials, making them relevant for applications in explosives, pyrotechnics, and propellants. nanobioletters.com The presence of the mercury(II) ion, a soft Lewis acid, in combination with ligands can lead to the formation of stable yet energetic complexes. nanobioletters.com

The synthesis of energetic materials based on mercury(II) perchlorate involves the creation of coordination complexes where ligands are bonded to the central mercury ion. These complexes are designed to bring fuel and oxidizer components into close proximity on a molecular level. nanobioletters.comat.ua

A notable example is the synthesis of a mercury(II) perchlorate complex with 4-aminopyridine (B3432731) and water, which has the molecular formula [Hg₂(C₅H₆N₂)₃(ClO₄)₄]·2H₂O. nanobioletters.com This compound has been prepared and characterized using elemental analysis to confirm its composition, thermogravimetry to study its thermal behavior, and IR spectroscopy to identify its functional groups. nanobioletters.com

Another significant energetic complex is 5-Hydrazinotetrazole mercury perchlorate (HTMP). energetic-materials.org.cn Its synthesis is achieved through a complex reaction involving 5-hydrazinotetrazole, mercury acetate, and perchlorate. energetic-materials.org.cn The structural characterization of HTMP has been performed using Fourier transform infrared (FTIR) spectroscopy, energy dispersive spectrum (EDS), and elemental analysis to confirm its identity and structure. energetic-materials.org.cn The thermal decomposition properties of HTMP have also been a key area of study. energetic-materials.org.cn

The synthesis of mercury(II) complexes can also be achieved using sonochemical methods, which involve the use of ultrasonic irradiations. researchgate.net This technique has been shown to significantly reduce reaction times in the formation of mercury(II) halide complexes with ligands like 2,9-dimethyl-1,10-phenanthroline. researchgate.net

Table 1: Examples of Synthesized Energetic Mercury(II) Perchlorate Complexes

| Compound Name | Molecular Formula | Synthesis Precursors | Characterization Methods |

|---|---|---|---|

| Mercury(II) perchlorate 4-aminopyridine complex | [Hg₂(C₅H₆N₂)₃(ClO₄)₄]·2H₂O | Mercury(II) perchlorate, 4-aminopyridine, water | Elemental Analysis, Thermogravimetry (TG), IR Spectroscopy |

The energetic nature of mercury(II) perchlorate complexes makes their explosive properties and initiation sensitivity a critical area of research. nanobioletters.com Laser initiation is considered a particularly safe and reliable method for triggering the reaction of such energetic materials. rsc.org

Studies on the mercury(II) perchlorate complex with 4-aminopyridine have investigated its response to rapid heating by measuring its explosion delay time at various temperatures. nanobioletters.com From these data, the kinetics of the explosion, including the activation energy, have been analyzed to quantify its explosive characteristics. nanobioletters.com

Research into 5-Hydrazinotetrazole mercury perchlorate (HTMP) has specifically focused on its sensitivity to laser initiation. energetic-materials.org.cn Experiments using the Langlie method determined that HTMP is indeed sensitive to laser light. energetic-materials.org.cn Its mechanical sensitivity was found to be similar to that of the primary explosive BNCP (Di(5-nitrotetrazole-N2)teraamminecobalt(III) perchlorate). energetic-materials.org.cnlukasiewicz.gov.pl The laser initiation threshold of HTMP was significantly lowered by the addition of a small amount of carbon black, which enhances light absorption. energetic-materials.org.cn

Table 2: Laser Initiation Energy of 5-Hydrazinotetrazole Mercury Perchlorate (HTMP)

| Compound | Doping Condition | 50% Ignition Energy (mJ) |

|---|---|---|

| HTMP | No doping | 972 |

| HTMP | 5% Carbon Black by weight | 2.56 |

| BNCP | No doping | Could not be ignited |

| BNCP | 5% Carbon Black by weight | 59 |

Data sourced from the Chinese Journal of Energetic Materials. energetic-materials.org.cn

The type of metal ion in an energetic complex can have a significant influence on its laser ignition capability. rsc.org Studies on other metal-based energetic complexes have shown that initiation delay times have a clear relationship with the coordinated metal ion. rsc.org

Energetic coordination complexes, including those of mercury(II) perchlorate, are noted for their potential application as burn rate catalysts in solid propellant formulations. nanobioletters.com Catalysts are incorporated into propellants to accelerate the regression rate of the burning surface, a critical parameter in rocket motor design. google.comscirp.org

The addition of small quantities of metal perchlorate salts has been shown to increase the burning rates of non-metallic propellants significantly. google.com While a specific patent highlights perchlorate salts of iron, cobalt, and copper, the principle extends to other metal perchlorates used to modify the combustion of propellant compositions comprising a combustible organic resin and an oxidizing material. google.com Complexes such as the mercury(II) perchlorate with 4-aminopyridine are specifically identified as finding applications as burn rate catalysts for propellants. nanobioletters.com The catalytic effect of metal compounds in propellants often involves accelerating the decomposition of the oxidizer, such as ammonium (B1175870) perchlorate. scirp.org

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation / Other Name |

|---|---|

| This compound | Mercury(II) Perchlorate, Hg(ClO₄)₂ |

| 4-Aminopyridine | |

| 5-Hydrazinotetrazole mercury perchlorate | HTMP |

| Di(5-nitrotetrazole-N2)teraamminecobalt(III) perchlorate | BNCP |

| Mercury Acetate | |

| 2,9-dimethyl-1,10-phenanthroline |

Theoretical and Computational Investigations of Diperchloryloxymercury

Electronic Structure and Bonding Analysis of Mercury(II) Perchlorate (B79767) Systems

The electronic structure of mercury(II) compounds is distinct from many other transition metals due to the filled d-shell (d¹⁰ configuration) of the Hg²⁺ ion. This configuration means that traditional crystal field stabilization energy does not play a dominant role in determining its coordination chemistry. Instead, bonding is primarily governed by electrostatic interactions and significant covalent contributions, with mercury(II) acting as a soft Lewis acid. nanobioletters.com

In mercury(II) perchlorate systems, the bonding involves the interaction between the Hg²⁺ cation and the perchlorate (ClO₄⁻) anions. While often considered a non-coordinating anion, perchlorate can and does participate in coordination with metal centers, particularly when other stronger ligands are absent. Computational studies on various mercury(II) complexes show that the coordination environment significantly influences the molecular electrostatic potential (MEP) at the mercury atom. mdpi.com Depending on the geometry, regions of positive potential can develop, which are crucial for understanding intermolecular interactions. mdpi.com

Studies on related mercury compounds, such as those with phosphine (B1218219) or arsine ligands in the presence of perchlorate, suggest that the perchlorate ion can act as a monodentate ligand, coordinating to the mercury center through one of its oxygen atoms. The electronic properties of such complexes, including ligand-to-metal charge transfer (LMCT) transitions, can be probed by UV-Vis spectroscopy and supported by computational forecasts. sarpublication.com The analysis of these transitions provides information on the nature of the mercury-ligand bond and the electronic effects of the surrounding ligands on the central mercury ion. sarpublication.com

Reaction Pathway Simulations for Mercury(II)-Mediated Processes

Computational simulations are crucial for elucidating the mechanisms of complex chemical reactions, including those mediated by mercury(II). These simulations can map out entire reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction kinetics.

One well-studied example is the mercury(II)-assisted hydrolysis of alkyl halides. Kinetic and mechanistic studies of the reaction between aqueous Hg(II) and methyl iodide show that the reaction proceeds via an Sₙ2-M⁺ mechanism, involving an electrophilic attack by the mercury ion on the iodide. researchgate.net The reaction is not catalytic, as the reactivity of the mercury species decreases upon coordination with iodide ions (Hg²⁺ > HgI⁺ > HgI₂). researchgate.net

Kinetic Data for Hg(II)-Assisted Hydrolysis of Methyl Iodide

| Reactant | Rate Constant (M⁻¹s⁻¹) at 25°C | Relative Acceleration | Reference |

|---|---|---|---|

| Hg²⁺ | 4.5 x 10⁻⁴ | 7.5x | researchgate.net |

| HgI⁺ | 6.0 x 10⁻⁵ | 1x | researchgate.net |

Broader environmental reaction pathways, such as the oxidation and reduction of mercury species in natural waters, are also modeled computationally. d-nb.infomdpi.com Simulations of mercury's redox chemistry are essential for environmental models, although many of the reaction rates used are computationally derived due to a scarcity of experimental kinetic data. osti.gov Studies on the abiotic reduction of Hg(II) in the presence of minerals like iron sulfide (B99878) (FeS) suggest that the reaction mechanism involves surface catalysis, a pathway distinct from reduction by dissolved organic matter. frontiersin.org

Quantum Chemical Calculations on Mercury-Perchlorate Interactions

Quantum chemical calculations, such as those using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, provide detailed electronic-level information about molecules. researchgate.net These calculations are used to optimize molecular geometries, predict vibrational spectra (IR and Raman), and determine various electronic properties. researchgate.net

For systems containing mercury and perchlorate, these calculations can elucidate the nature of the mercury-perchlorate bond. In a study of a mercury(II) perchlorate complex with 4-aminopyridine (B3432731), a broad peak in the IR spectrum at 1070 cm⁻¹ was interpreted as an indication of the coordination of an oxygen atom from the perchlorate ion to the mercury center. nanobioletters.com

DFT and HF calculations are also used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and stability of a molecule. researchgate.net For example, a smaller gap generally implies higher reactivity. researchgate.net While specific calculations for simple diperchloryloxymercury are not widely published, the methodology is routinely applied to related complexes.

Example of Calculated Quantum Chemical Parameters for a Perchlorate Salt (4-Chloroanilinium Perchlorate)

| Parameter | HF/6-311++G(d,p) | DFT/B3LYP/6-311++G(d,p) | Reference |

|---|---|---|---|

| HOMO Energy (eV) | -9.65 | -7.21 | researchgate.net |

| LUMO Energy (eV) | 1.83 | -0.66 | researchgate.net |

These computational approaches are invaluable for interpreting experimental data and providing a predictive framework for the behavior of mercury(II) perchlorate in various chemical environments.

Advanced Analytical Methodologies Employing Diperchloryloxymercury

Reagent in Trace Element Analysis

Diperchloryloxymercury plays a crucial role as a reagent in the sensitive determination of mercury and other trace elements. Its high solubility in aqueous solutions and its properties as a strong electrolyte make it a valuable component in various analytical techniques.

This compound is instrumental in methods developed for the precise determination of Mercury(II) ions in acidic media, particularly in perchlorate (B79767) solutions. Perchloric acid is often used as a matrix in electrochemical analysis due to the perchlorate anion's non-complexing nature with many metal ions. In such applications, standard solutions of this compound are essential for calibration and validation of analytical methods. For instance, in studies involving the determination of mercury in sodium perchlorate, this compound serves as a standard for quantifying the trace amounts of mercury adsorbed on activated carbon from the sample solution. chemimpex.com It has been noted that in sodium perchlorate solutions with concentrations greater than 0.14 mol-dm⁻³, the adsorption of mercury onto container walls is minimized, ensuring accurate measurements. chemimpex.com

The development of sensitive voltammetric techniques for mercury detection has benefited from the use of this compound. Differential Pulse Stripping Voltammetry (DPSV) is a powerful technique for trace and ultra-trace metal analysis. In the determination of Mercury(II) in 0.1 M perchloric acid, a single, well-resolved anodic stripping peak can be obtained at a rotating gold disc electrode, allowing for quantification in the parts-per-billion (ppb) range (0.02-20 ppb). chemimpex.com

Furthermore, this compound is utilized in the development of modified electrodes for enhanced sensitivity and selectivity. For example, it has been used in the preparation of standard solutions to test the performance of polythiophene-quinoline/glassy carbon modified electrodes for trace mercury determination. core.ac.uk These electrodes have shown a linear response to Mercury(II) concentrations down to 0.4 ppb. core.ac.uk The use of this compound in these studies is critical for establishing calibration curves and determining the limits of detection for new analytical devices.

Table 1: Voltammetric Determination of Mercury(II) using this compound Standards

| Analytical Technique | Electrode | Matrix | Detection Limit | Reference |

| Differential Pulse Stripping Voltammetry | Rotating Gold Disc Electrode | 0.1 M Perchloric Acid | 0.02 ppb | chemimpex.com |

| Differential Pulse Anodic Stripping Voltammetry | Polythiophene-Quinoline/Glassy Carbon Modified Electrode | Acetonitrile with Tetrabutylammonium Perchlorate | 0.4 ppb | core.ac.uknih.gov |

Applications in Organic Synthesis Methodologies Development

This compound is recognized as a potent oxidizing agent and an effective catalyst in various organic reactions, contributing to the optimization of synthetic processes and the exploration of new chemical transformations.

Beyond optimizing existing reactions, this compound facilitates the development of novel synthetic methodologies. Its reactivity enables chemical transformations that might be difficult to achieve with other reagents. Researchers have investigated its use in converting alkyl halides into corresponding nitrate (B79036) esters, acetate (B1210297) esters, alcohols, and ethers in high yields. chemimpex.com The compound's ability to participate in and catalyze such transformations opens up new avenues for the synthesis of complex organic molecules.

Table 2: Applications of this compound in Organic Synthesis

| Application | Role of this compound | Substrates | Products | Reference |

| Sakurai-Hosomi Allylation | Catalyst | Isatins, Isatin (B1672199) ketoimines, Allyltrimethylsilane (B147118) | Allylated isatins and isatin ketoimines | chemimpex.com |

| Conversion of Alkyl Halides | Reagent | Alkyl halides | Nitrate esters, Acetate esters, Alcohols, Ethers | chemimpex.com |

Methodological Contributions to Environmental Mercury Speciation Studies

The study of mercury speciation in the environment is critical for understanding its toxicity, mobility, and bioavailability. frontiersin.org this compound contributes to these studies by serving as a standard and a reagent in the development and application of analytical methods for mercury speciation.

Researchers utilize this compound in studies focused on mercury contamination to understand its effects on ecosystems and to develop remediation strategies. In laboratory settings, it is used to create simulated contaminated water samples to test and validate new sensors and analytical techniques for mercury detection. core.ac.uk

A significant methodological contribution is its use in differentiating between various mercury species. For instance, it can be used with ion-selective electrodes to distinguish Hg-perchlorate complexes from free Hg²⁺ ions, which is a key aspect of speciation analysis. Furthermore, in chromatographic methods for mercury speciation, such as ion pair chromatography, a cysteine-perchlorate eluent is used to separate different mercury species. thermofisher.com this compound serves as a standard for the inorganic mercury(II) species in such analyses. thermofisher.com The use of this compound as a stable, soluble source of Hg(II) is crucial for calibrating instruments and ensuring the accuracy of speciation data in environmental samples. biosynth.com

Future Directions and Emerging Research Avenues

Development of Novel Diperchloryloxymercury Precursors

The synthesis of mercury(II) perchlorate (B79767), often from the reaction of mercury(II) oxide with perchloric acid, is a well-established process. However, emerging research is focused on developing novel precursors that offer greater control over reactivity, stability, and solubility. These new precursors could facilitate the synthesis of more complex and tailored mercury(II) perchlorate derivatives. Research in this area aims to create precursors that are less sensitive to moisture and have improved handling characteristics, thereby expanding their utility in a broader range of reaction conditions and solvent systems. The development of organometallic mercury compounds as precursors is a particularly promising avenue, as the organic ligands can be systematically varied to fine-tune the reactivity of the mercury center.

Exploration of New Ligand Systems for Mercury(II) Perchlorate Complexes

The coordination chemistry of mercury(II) perchlorate is rich and varied, with the perchlorate ion often acting as a weakly coordinating anion that can be readily displaced by a wide range of ligands. The exploration of new ligand systems is a major focus of current research, with the goal of creating complexes with specific structural, electronic, and reactive properties.

Researchers are investigating a variety of ligand classes, including:

N-heterocyclic carbenes (NHCs): These ligands form strong sigma bonds with the mercury center, leading to robust complexes with potential applications in catalysis and materials science.

Macrocyclic ligands: Ligands such as crown ethers and cyclodextrins can encapsulate the mercury ion, leading to unique host-guest chemistry and the potential for developing selective sensors.

Chiral ligands: The synthesis of chiral mercury(II) perchlorate complexes is a key area of research for applications in asymmetric catalysis, where the stereochemistry of the complex can be used to control the stereochemical outcome of a reaction.

Polydentate ligands: Ligands with multiple donor atoms can form stable chelate complexes with mercury(II) perchlorate, offering enhanced thermodynamic and kinetic stability.

The systematic variation of these ligand systems allows for the fine-tuning of the properties of the resulting mercury(II) perchlorate complexes, opening up new possibilities for their application.

Advanced In-Situ Characterization Techniques for Reaction Mechanisms

A deeper understanding of the reaction mechanisms involving mercury(II) perchlorate is crucial for the rational design of new catalysts and synthetic methods. Advanced in-situ characterization techniques are playing an increasingly important role in this endeavor, allowing researchers to monitor reactions in real-time and identify transient intermediates.

Key techniques being employed include:

Stopped-flow spectroscopy: This technique allows for the rapid mixing of reactants and the monitoring of the subsequent reaction on a millisecond timescale, providing valuable kinetic data.

In-situ NMR spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to follow the course of a reaction in the solution phase, providing detailed information about the structure and concentration of the species present.

X-ray Absorption Spectroscopy (XAS): XAS is a powerful technique for probing the local electronic and geometric structure of the mercury center during a reaction, even in complex and disordered systems.

The data obtained from these in-situ studies are essential for elucidating reaction pathways and developing more accurate mechanistic models.

Computational Design of Mercury(II) Perchlorate Catalysts

Computational chemistry has emerged as a powerful tool for the design of new catalysts. Density Functional Theory (DFT) and other computational methods are being used to model the structure and reactivity of mercury(II) perchlorate complexes, allowing for the in-silico screening of potential catalysts before they are synthesized in the laboratory.

Computational studies can provide valuable insights into:

Reaction energetics: The calculation of reaction energy profiles can help to identify the rate-determining step of a catalytic cycle and suggest ways to improve catalyst performance.

Ligand effects: Computational modeling can be used to understand how the electronic and steric properties of a ligand influence the reactivity of the mercury center.

Transition state structures: The identification of transition state structures is crucial for understanding the mechanism of a catalytic reaction and for designing more efficient catalysts.

The synergy between computational design and experimental synthesis is accelerating the discovery of new and improved mercury(II) perchlorate catalysts for a variety of chemical transformations.

Interdisciplinary Research with this compound Compounds

The unique properties of mercury(II) perchlorate and its complexes make them attractive for a range of interdisciplinary research applications. The strong Lewis acidity of the mercury(II) ion and the oxidizing nature of the perchlorate anion create opportunities for new discoveries at the interface of chemistry, materials science, and biology.

Emerging areas of interdisciplinary research include:

Materials Science: The incorporation of mercury(II) perchlorate complexes into polymeric matrices or onto solid supports could lead to the development of new functional materials with catalytic or sensing properties.

Supramolecular Chemistry: The ability of mercury(II) to participate in a variety of weak interactions, such as metallophilic and halogen bonding, is being exploited in the construction of complex supramolecular assemblies with novel architectures and functions.

Bioinorganic Chemistry: While the toxicity of mercury is a major concern, the study of its interactions with biomolecules can provide insights into the mechanisms of mercury poisoning and inform the design of new chelation therapies.

The continued exploration of these interdisciplinary research avenues is expected to uncover new and unexpected applications for mercury(II) perchlorate compounds in the years to come.

Q & A

Q. What established synthesis methods are used for Diperchloryloxymercury, and how can purity be rigorously confirmed?